molecular formula C19H17ClN4O2 B11316072 N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

Cat. No.: B11316072
M. Wt: 368.8 g/mol
InChI Key: CYNJGTCLFMQELD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies to investigate specific pathways or targets.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide include other triazine derivatives with different substituents. Examples include:

  • N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
  • N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other triazine derivatives.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide

InChI

InChI=1S/C19H17ClN4O2/c1-12-8-9-15(20)10-16(12)22-18(25)13(2)24-19(26)23-17(11-21-24)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,22,25)

InChI Key

CYNJGTCLFMQELD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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